Product packaging for N-(2-tert-butyl-5-nitrophenyl)acetamide(Cat. No.:CAS No. 342045-15-2)

N-(2-tert-butyl-5-nitrophenyl)acetamide

Cat. No.: B373609
CAS No.: 342045-15-2
M. Wt: 236.27g/mol
InChI Key: TVCXZVZAHNKCIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-tert-butyl-5-nitrophenyl)acetamide is a synthetic organic compound featuring an acetamide group linked to a 2-tert-butyl-5-nitrophenyl ring system. This structure incorporates both a sterically hindered tert -butyl group and an electron-withdrawing nitro group, making it a valuable intermediate in medicinal chemistry and chemical synthesis. The compound is provided with a certificate of analysis to ensure identity and purity. Research Applications: While specific biological data for this compound is not widely published, its molecular architecture suggests potential as a key precursor or building block. Researchers may explore its utility in the synthesis of more complex molecules for pharmaceutical development, such as potential receptor antagonists or enzyme inhibitors. The nitro group can serve as a handle for further functionalization, including reduction to anilines, which are common motifs in active pharmaceutical ingredients (APIs). Handling and Safety: This product is strictly for research use in a controlled laboratory setting. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all appropriate safety protocols.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H16N2O3 B373609 N-(2-tert-butyl-5-nitrophenyl)acetamide CAS No. 342045-15-2

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

342045-15-2

Molecular Formula

C12H16N2O3

Molecular Weight

236.27g/mol

IUPAC Name

N-(2-tert-butyl-5-nitrophenyl)acetamide

InChI

InChI=1S/C12H16N2O3/c1-8(15)13-11-7-9(14(16)17)5-6-10(11)12(2,3)4/h5-7H,1-4H3,(H,13,15)

InChI Key

TVCXZVZAHNKCIK-UHFFFAOYSA-N

SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)[N+](=O)[O-])C(C)(C)C

Origin of Product

United States

Synthetic Methodologies for N 2 Tert Butyl 5 Nitrophenyl Acetamide and Analogous Structures

Direct Amidation Approaches

Direct amidation strategies focus on the formation of the acetamide (B32628) bond as a key step in the synthesis, starting from a pre-functionalized aniline (B41778).

A primary and straightforward method for synthesizing N-(2-tert-butyl-5-nitrophenyl)acetamide is the direct acylation of the corresponding aniline precursor, 2-tert-butyl-5-nitroaniline (B189095). This reaction involves treating the aniline with an acylating agent, such as acetyl chloride or acetic anhydride (B1165640).

The general reaction is as follows:

2-tert-butyl-5-nitroaniline reacts with acetyl chloride, typically in the presence of a base to neutralize the hydrochloric acid byproduct.

Alternatively, acetic anhydride can be used, often with a catalytic amount of acid or base, or simply by heating the reactants together.

This approach is analogous to established methods for preparing other N-aryl acetamides. For instance, the synthesis of N-(3-hydroxyphenyl)acetamide is achieved through the reaction of m-aminophenol with acetic anhydride or acetyl chloride. google.com Similarly, other halogenated acetamides are prepared by reacting the corresponding aniline with an acyl chloride, such as the synthesis of 2-bromo-N-(2-chlorophenyl)acetamide from 2-chloroaniline (B154045) and bromoacetyl chloride. researchgate.net The efficiency of this method relies on the availability of the substituted aniline precursor.

Carbodiimide-mediated coupling represents another significant route to form the amide bond, by facilitating the reaction between a carboxylic acid (acetic acid) and an amine (2-tert-butyl-5-nitroaniline). Carbodiimides are powerful dehydration agents used extensively in organic synthesis, particularly for creating amide and ester bonds. wikipedia.orgthermofisher.com

The reaction mechanism involves several steps:

The carboxylic acid first reacts with the carbodiimide (B86325) to form a highly reactive O-acylisourea intermediate. peptide.com

This intermediate can then be attacked by the amine to form the desired amide and a urea (B33335) byproduct. wikipedia.orgpeptide.com

A potential side reaction is the rearrangement of the O-acylisourea into a stable, unreactive N-acylurea. peptide.com

To enhance yield and minimize side reactions, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (NHS) are often incorporated. thermofisher.compeptide.com These additives react with the O-acylisourea intermediate to form an active ester, which is more stable and less prone to rearrangement but still sufficiently reactive towards the amine. thermofisher.compeptide.com

Several carbodiimide reagents are commonly used, each with specific properties and applications.

Interactive Data Table: Common Carbodiimide Coupling Agents

Reagent Acronym Key Features Byproduct Solubility Primary Use
N,N'-Dicyclohexylcarbodiimide DCC Inexpensive, high-yielding. wikipedia.orgpeptide.com Byproduct is largely insoluble in most organic solvents. peptide.com Solution-phase synthesis. peptide.com
N,N'-Diisopropylcarbodiimide DIC Liquid, easy to handle by volume. peptide.com Byproduct is soluble in common solid-phase synthesis solvents. peptide.com Solid-phase peptide synthesis. peptide.com

Strategic Introduction of Substituents

An alternative to direct amidation is the stepwise construction of the target molecule by introducing the tert-butyl and nitro groups onto a simpler aromatic framework.

The introduction of a bulky tert-butyl group onto an aromatic ring can be accomplished via Friedel-Crafts alkylation. For precursors like N-phenylacetamides, the tert-butyl group can be installed using reagents such as tert-butanol (B103910) in the presence of a strong acid catalyst like sulfuric acid. A patented method demonstrates the synthesis of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide by reacting N-(3-hydroxyphenyl)acetamide with tert-butanol and concentrated sulfuric acid, which installs tert-butyl groups ortho and para to the activating hydroxyl group. google.com This illustrates a viable strategy for introducing the tert-butyl group at a position ortho to an existing activating group (like an acetamido group) on the aromatic ring.

The final substituent, the nitro group, can be introduced onto a pre-formed N-(2-tert-butylphenyl)acetamide molecule via electrophilic aromatic substitution. The position of nitration is dictated by the directing effects of the substituents already on the ring. The acetamido group (-NHCOCH₃) is a powerful ortho-, para-director, while the tert-butyl group is also an ortho-, para-director.

When nitrating N-(2-tert-butylphenyl)acetamide:

The strong activating and para-directing effect of the acetamido group, combined with the directing effect of the tert-butyl group, guides the incoming electrophile (the nitronium ion, NO₂⁺).

Various nitrating systems can be employed to achieve high regioselectivity, including the use of tert-butyl nitrite (B80452) under mild conditions for the nitration of N-alkyl anilines or carrying out the reaction in an aqueous medium with nitric acid and a surfactant like sodium dodecylsulfate (SDS). nih.govresearchgate.net

Interactive Data Table: Example Nitration Conditions

Substrate Reagent(s) Key Outcome Reference
N-Alkyl Anilines tert-Butyl Nitrite Provides N-nitroso N-alkyl nitroanilines with high regioselectivity. nih.govscispace.com nih.govscispace.com
Acetanilide (B955) Nitrating Mixture Favors the para-nitro product due to electronic and steric effects. researchgate.net researchgate.net

A further synthetic strategy involves the use of halogenated intermediates. For instance, a bromo-substituted precursor could be synthesized and later modified. The synthesis of an analog, N-(2-bromo-5-nitrophenyl)acetamide, can be achieved by first brominating 5-nitroaniline and then acetylating the resulting bromo-nitroaniline. smolecule.com

This principle can be extended to the tert-butylated system. Electrophilic bromination of this compound would likely occur at the positions activated by the acetamido group and not already occupied. The resulting halogenated compounds, such as 2-bromo-N-(2-tert-butyl-5-nitrophenyl)acetamide, can serve as precursors for further chemical transformations, although substitution of the bromine atom would typically require harsh conditions for nucleophilic aromatic substitution unless activated by additional electron-withdrawing groups.

Catalytic Synthesis of N-tert-Butyl Amides

The introduction of the N-tert-butyl amide functionality is a common step in the synthesis of complex molecules. Catalytic methods offer efficient and selective routes to these structures.

Ritter Reaction Catalysis (e.g., Cu(OTf)₂-catalyzed methods)

The Ritter reaction is a classical method for the synthesis of N-alkyl amides from nitriles and a source of a stable carbocation, such as from an alkene or a tertiary alcohol, in the presence of a strong acid. missouri.eduorganic-chemistry.org Modifications of this reaction using Lewis acid catalysts have been developed to improve yields and expand the substrate scope under milder conditions.

Copper(II) triflate (Cu(OTf)₂) has emerged as a highly effective and stable catalyst for the Ritter reaction, particularly for the synthesis of N-tert-butyl amides. researchgate.net In a typical procedure, a nitrile reacts with a tert-butyl source, such as di-tert-butyl dicarbonate, under solvent-free conditions at room temperature in the presence of a catalytic amount of Cu(OTf)₂. researchgate.net This method has been shown to be effective for a wide range of aromatic and aliphatic nitriles. researchgate.netorganic-chemistry.org While a specific example for the direct synthesis of this compound via a Cu(OTf)₂-catalyzed Ritter reaction from 2-tert-butyl-5-nitrobenzonitrile (B1398804) is not prominently documented, the general applicability of this method to electron-deficient nitriles suggests its potential feasibility. organic-chemistry.org

Other acidic catalysts, such as sulfuric acid with tert-butyl acetate (B1210297), have also been employed in modified Ritter reactions to produce N-tert-butyl amides in high yields. organic-chemistry.org The general mechanism involves the generation of a tert-butyl cation, which is then attacked by the nitrogen atom of the nitrile to form a nitrilium ion intermediate. Subsequent hydrolysis yields the final N-tert-butyl amide. missouri.eduorganic-chemistry.org

Table 1: Examples of Ritter Reactions for the Synthesis of N-tert-Butyl Amides

Nitrile SubstrateReagents and ConditionsProductYield (%)Reference
Benzonitriledi-tert-butyl dicarbonate, Cu(OTf)₂ (5 mol%), rtN-tert-butylbenzamide89 researchgate.net
4-Bromobenzonitriledi-tert-butyl dicarbonate, Cu(OTf)₂ (5 mol%), rtN-(tert-butyl)-4-bromobenzamide87 researchgate.net
3-Fluorobenzonitriledi-tert-butyl dicarbonate, Cu(OTf)₂ (5 mol%), rtN-(tert-butyl)-3-fluorobenzamide84 researchgate.net
Acetonitriletert-Butyl acetate, H₂SO₄, 42 °CN-tert-butylacetamide95 organic-chemistry.org

Palladium-Catalyzed Amidation Protocols

Palladium-catalyzed cross-coupling reactions represent a powerful tool for the formation of C-N bonds, including the synthesis of amides. These methods typically involve the coupling of an aryl halide or triflate with an amide. The synthesis of this compound could be envisioned through the palladium-catalyzed coupling of 1-bromo-2-tert-butyl-5-nitrobenzene with acetamide.

Significant advancements have been made in the development of palladium catalysts and ligands to facilitate the amidation of aryl halides. For instance, the use of specialized phosphine (B1218219) ligands can enable the coupling of aryl chlorides with primary amides under relatively mild conditions. While direct arylation of the acetamide nitrogen is a common approach, α-arylation of amides has also been reported.

A patent describes the preparation of related N-arylacetamides through the reaction of an aniline derivative with an acetylating agent, which can be a subsequent step after a palladium-catalyzed amination to form the aniline precursor.

Derivatization Strategies for this compound

The chemical modification of this compound can provide access to a library of analogs with potentially altered biological or physical properties. Key sites for derivatization include the nitro group, the phenyl ring, and the acetamide moiety.

Modification of the Nitro Group (e.g., reduction to amino groups)

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, yielding the corresponding aniline derivative, N-(5-amino-2-tert-butylphenyl)acetamide. This transformation opens up a wide range of subsequent functionalization reactions, such as diazotization followed by Sandmeyer reactions or further N-alkylation or N-acylation.

Several methods are available for the reduction of aromatic nitro groups. A common and efficient method involves the use of a metal catalyst, such as palladium on carbon (Pd/C), with a hydrogen source like hydrogen gas or a transfer hydrogenation reagent like ammonium (B1175870) formate. Another widely used method is the reaction with a metal in acidic media, such as tin(II) chloride in hydrochloric acid or iron powder in acetic acid. A patent describes a process for preparing 2,4-di-tert-butyl-5-aminophenol, which involves the hydrolysis of an acetamide, with the amino group being generated from a nitro precursor in a separate step. google.com

Table 2: Reagents for the Reduction of Aromatic Nitro Groups

ReagentConditionsComments
H₂, Pd/CCatalytic, various solvents (e.g., EtOH, EtOAc)High efficiency, but may also reduce other functional groups.
SnCl₂·2H₂O, HClStoichiometric, alcoholic solventEffective for many substrates.
Fe, CH₃COOHStoichiometric, aqueous or alcoholic solventA classic and cost-effective method.
Na₂S₂O₄Stoichiometric, aqueous or mixed solvent systemsMilder conditions, can sometimes offer chemoselectivity.
Hydrazine hydrate, FeCl₃Catalytic FeCl₃, alcoholic solventEffective for the reduction of nitroarenes. researchgate.net

Functionalization of the Phenyl Ring and Acetamide Moiety

Further diversification of the this compound scaffold can be achieved by introducing substituents onto the phenyl ring or by modifying the acetamide group.

Functionalization of the Phenyl Ring: The existing substituents on the phenyl ring, the tert-butyl group (ortho-directing) and the acetamido group (ortho-, para-directing), along with the nitro group (meta-directing), will influence the regioselectivity of electrophilic aromatic substitution reactions. For instance, halogenation (e.g., bromination or chlorination) would be expected to occur at the positions activated by the ortho, para-directing groups, although the steric hindrance from the tert-butyl group would play a significant role. A patent related to the halogenation of 4-tert-butyl-toluenes indicates the feasibility of such reactions on substituted aromatic rings. google.com

Modification of the Acetamide Moiety: The acetamide group itself can be a site for chemical modification. The N-H proton can be deprotonated with a strong base, and the resulting anion can be alkylated or acylated. Alternatively, the amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding aniline, 2-tert-butyl-5-nitroaniline, and acetic acid. This aniline could then be re-acylated with different acylating agents to generate a variety of N-acyl derivatives. A patent describes the deacetylation of N-(2,4-di-tert-butyl-5-hydroxyphenyl)acetamide via hydrolysis with an acid or a base. google.com

Advanced Spectroscopic and Structural Characterization of N 2 Tert Butyl 5 Nitrophenyl Acetamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for determining the precise arrangement of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR are fundamental one-dimensional techniques that provide initial, crucial insights into the molecular structure.

¹H NMR: The proton NMR spectrum of N-(2-tert-butyl-5-nitrophenyl)acetamide would be expected to show distinct signals for each unique proton environment. The chemical shifts (δ) are influenced by the electron density around the proton. For instance, aromatic protons in proximity to the electron-withdrawing nitro group would appear at a lower field (higher ppm) compared to those near the electron-donating tert-butyl and acetamido groups. The large tert-butyl group would produce a prominent singlet integrating to nine protons, typically in the upfield region. The methyl protons of the acetamido group would also appear as a singlet, while the N-H proton of the amide would be a singlet with a chemical shift that can vary depending on solvent and concentration. The aromatic protons would exhibit splitting patterns (e.g., doublets, doublet of doublets) due to spin-spin coupling with neighboring protons, and their coupling constants (J values) would reveal their relative positions on the phenyl ring.

¹³C NMR: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom gives rise to a distinct signal. The chemical shifts in ¹³C NMR are sensitive to the hybridization and electronic environment of the carbon atoms. The carbonyl carbon of the amide group is typically found in the downfield region (around 168-170 ppm). The aromatic carbons would appear in the range of approximately 110-150 ppm, with their specific shifts influenced by the attached substituents. The quaternary carbon of the tert-butyl group and the carbons of the methyl groups would be found in the upfield region of the spectrum.

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
C=O-~169.0
NHVariable singlet-
CH₃ (acetamide)~2.2 singlet~25.0
C(CH₃)₃~1.4 singlet~35.0 (quaternary C), ~31.0 (CH₃)
Aromatic CH7.5 - 8.5 (multiplets)115.0 - 145.0
Aromatic C-NO₂-~147.0
Aromatic C-NH-~140.0
Aromatic C-tert-butyl-~150.0

To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional NMR techniques are indispensable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks in a COSY spectrum connect protons that are coupled to each other, typically those on adjacent carbon atoms. This would be instrumental in confirming the substitution pattern of the aromatic ring by showing the correlations between the aromatic protons.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. Each cross-peak in an HMQC/HSQC spectrum links a proton signal to the signal of the carbon atom it is attached to. This allows for the definitive assignment of carbon signals based on their attached, and often more easily assigned, protons.

Vibrational Spectroscopy

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum shows absorption bands at specific wavenumbers corresponding to the vibrations of different functional groups.

For this compound, key expected IR absorption bands include:

N-H Stretch: A sharp to moderately broad band in the region of 3300-3100 cm⁻¹, characteristic of the secondary amide N-H bond.

C-H Stretches: Aromatic and aliphatic C-H stretching vibrations would appear just above and below 3000 cm⁻¹, respectively.

Amide I (C=O Stretch): A strong, sharp absorption band typically found in the range of 1680-1630 cm⁻¹. The exact position can be influenced by hydrogen bonding.

Amide II (N-H Bend and C-N Stretch): A band of variable intensity located around 1550 cm⁻¹.

Nitro Group Vibrations: The nitro group (NO₂) gives rise to two characteristic stretching vibrations: an asymmetric stretch, which is typically strong, in the region of 1560-1500 cm⁻¹, and a symmetric stretch, which is of medium to strong intensity, around 1360-1300 cm⁻¹.

C-N Stretch: The stretching vibration of the C-N bond of the amide would appear in the 1400-1200 cm⁻¹ region.

Aromatic C=C Stretches: These typically appear as a series of bands in the 1600-1450 cm⁻¹ region.

Table 2: Characteristic Infrared (IR) Absorption Bands for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch3300 - 3100Medium
Aromatic C-H Stretch3100 - 3000Medium to Weak
Aliphatic C-H Stretch3000 - 2850Medium
Amide I (C=O Stretch)1680 - 1630Strong
Aromatic C=C Stretch1600 - 1450Medium to Weak
Nitro Group (Asymmetric Stretch)1560 - 1500Strong
Amide II (N-H Bend)~1550Medium to Strong
Nitro Group (Symmetric Stretch)1360 - 1300Medium to Strong

Raman spectroscopy is another form of vibrational spectroscopy that is complementary to IR. It measures the inelastic scattering of monochromatic light. While IR spectroscopy is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar and symmetric vibrations.

For this compound, Raman spectroscopy would be particularly useful for observing:

Aromatic Ring Vibrations: The symmetric "breathing" modes of the phenyl ring often give rise to strong Raman signals.

Nitro Group Vibrations: The symmetric stretch of the nitro group is typically a strong and sharp band in the Raman spectrum.

C-C Skeletal Vibrations: The carbon backbone of the molecule, including the tert-butyl group, would show characteristic vibrations.

The combination of IR and Raman spectroscopy provides a more complete picture of the vibrational modes of the molecule, aiding in a more confident structural confirmation.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy. HRMS measures the mass-to-charge ratio (m/z) of ions to four or more decimal places. This precision allows for the calculation of a unique elemental formula.

For this compound (molecular formula C₁₂H₁₆N₂O₃), the expected exact mass can be calculated. An HRMS experiment, likely using a technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) coupled with a Time-of-Flight (TOF) or Orbitrap mass analyzer, would be expected to yield a measured m/z value for the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺) that closely matches the calculated theoretical value. This provides strong evidence for the assigned molecular formula and, in conjunction with NMR and vibrational spectroscopy, confirms the identity of the compound.

Table 3: High-Resolution Mass Spectrometry Data for this compound

Ion Molecular Formula Calculated Exact Mass Expected HRMS Result
[M]C₁₂H₁₆N₂O₃236.1161-
[M+H]⁺C₁₂H₁₇N₂O₃⁺237.1239Measured m/z within a few ppm of calculated value
[M+Na]⁺C₁₂H₁₆N₂O₃Na⁺259.1058Measured m/z within a few ppm of calculated value

Accurate Mass Determination and Elemental Composition

For a molecule like N-(4-nitrophenyl)acetamide with the molecular formula C8H8N2O3, the theoretical monoisotopic mass can be calculated with high precision. jcbsc.org Experimental determination via HRMS would be expected to yield a value that corresponds closely to this calculated mass, typically within a few parts per million (ppm), thus confirming the elemental composition.

Table 1: Illustrative Accurate Mass Data for a Related Compound

Compound Name Molecular Formula Theoretical Monoisotopic Mass (Da)

This table is illustrative and based on the principles of accurate mass determination for a related structure.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry, particularly when coupled with fragmentation techniques (MS/MS), provides invaluable information about the connectivity of atoms within a molecule. The fragmentation pattern serves as a molecular fingerprint, allowing for structural elucidation.

In an illustrative example using N-(4-nitrophenyl)acetamide, mass spectrometric analysis reveals characteristic fragment ions. researchgate.net The molecular ion peak would be observed at an m/z corresponding to the molecular weight (e.g., m/z = 181.1 for the protonated molecule [M+H]+). Key fragment peaks would include those corresponding to the loss of the acetyl group, the nitro group, or cleavage of the amide bond, providing clear evidence for the presence of these functional groups and their arrangement in the molecule. researchgate.net

Table 2: Illustrative Mass Spectrometry Fragmentation Data for N-(4-nitrophenyl)acetamide

m/z Value Proposed Fragment Identity
181.1 [M+H]+ (Molecular Ion)
138.1 [M - COCH3]+
107.1 [M - NO2 - CH2CO]+
77.1 [C6H5]+

Source: Adapted from fragmentation patterns described in literature for N-(4-nitrophenyl)acetamide. researchgate.net

X-ray Crystallography and Solid-State Structural Analysis

X-ray crystallography provides the most definitive three-dimensional structural information for a molecule in the crystalline solid state. Analysis of related acetamide (B32628) derivatives offers significant insights into the likely structural features of this compound.

Single-Crystal X-ray Diffraction for Definitive Molecular Geometry (e.g., for related acetamide derivatives)

Single-crystal X-ray diffraction studies on substituted nitrophenylacetamide derivatives, such as 2-chloro-N-(4-nitrophenyl)acetamide and N-(4-hydroxy-2-nitrophenyl)acetamide, have established key geometric parameters. researchgate.netnih.gov These studies reveal precise bond lengths, bond angles, and dihedral angles. For instance, in the crystal structure of 2-chloro-N-(4-nitrophenyl)acetamide, the molecule exhibits specific bond distances for the C-Cl, C=O, C-N, and N-O bonds, and the phenyl ring and amide group adopt a particular orientation relative to one another. researchgate.net In comparison with the gaseous state, the solid-state structures of acetamides often show a lengthening of the C=O bond and a shortening of the C-N bond, which is attributed to the influence of intermolecular hydrogen bonding. researchgate.net

Table 3: Selected Crystallographic Data for 2-chloro-N-(4-nitrophenyl)acetamide

Parameter Value
Crystal System Orthorhombic
Space Group Pbca
a (Å) 9.498
b (Å) 9.457
c (Å) 20.205

Source: Data from the crystallographic study of 2-chloro-N-(4-nitrophenyl)acetamide. researchgate.net

Investigation of Crystal Packing and Intermolecular Interactions (e.g., hydrogen bonding, π-stacking, C-H...O contacts)

The way molecules arrange themselves in a crystal lattice is directed by a variety of intermolecular interactions. rsc.orgnih.gov In the crystal structures of related acetamide derivatives, hydrogen bonding is a dominant feature. researchgate.netnih.gov For example, in 2-chloro-N-(4-nitrophenyl)acetamide, molecules are linked by intermolecular N-H···O hydrogen bonds, forming infinite chains. researchgate.net These chains are further stabilized by other interactions, such as Cl···O short contacts. researchgate.net

Analysis of Conformational Preferences in the Crystalline State (e.g., s-cis (E)-conformation of propionamide (B166681) in related structures)

The amide bond itself has a significant rotational barrier, leading to the possibility of different conformations. researchgate.net The s-trans (or E) and s-cis (or Z) conformations refer to the arrangement around the C-N amide bond. masterorganicchemistry.com For many simple amides, the s-trans conformation is energetically favored. masterorganicchemistry.com However, the substituents on the nitrogen and the acyl group can influence this preference.

In the solid state, the observed conformation is a result of the balance between intramolecular steric effects and favorable intermolecular packing energies. Studies on related N-arylacetamides often show a preference for a specific rotamer in the crystal. researchgate.net For example, the planarity of the molecule can be significantly affected by the substitution pattern on the phenyl ring. The nitro and acetamido groups in N-(4-hydroxy-3-nitrophenyl)acetamide are twisted out of the plane of the phenyl group to a greater extent than in the 2-nitro isomer, demonstrating how substituent position impacts conformation. nih.gov The bulky tert-butyl group in this compound would likely impose significant steric constraints, potentially forcing the acetamide group into a non-planar arrangement with respect to the phenyl ring to minimize steric repulsion.

Computational Chemistry and Theoretical Studies on N 2 Tert Butyl 5 Nitrophenyl Acetamide

Quantum Chemical (QM) Investigations

Quantum chemical methods are instrumental in elucidating the electronic structure, spectroscopic properties, and conformational preferences of molecules at the atomic level. These computational techniques provide insights that are often complementary to experimental data and can guide further research.

Density Functional Theory (DFT) Calculations for Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a compound like N-(2-tert-butyl-5-nitrophenyl)acetamide, DFT calculations would typically be employed to understand its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—and the distribution of electronic charge across the molecule.

The HOMO and LUMO are crucial in determining a molecule's reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy gap between the HOMO and LUMO provides an indication of the molecule's chemical stability. In a typical DFT study of a substituted nitrophenylacetamide, the HOMO is often localized on the phenylenediamine portion of the molecule, indicating that this is the region most susceptible to electrophilic attack. Conversely, the LUMO is generally centered on the nitrophenyl ring, which is electron-deficient and thus the likely site for nucleophilic attack. The presence of the electron-withdrawing nitro group and the electron-donating acetamide (B32628) and tert-butyl groups would significantly influence the energies and spatial distributions of these orbitals.

Charge distribution analysis, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-poor regions of a molecule. For this compound, the MEP would likely show a high electron density around the oxygen atoms of the nitro and acetamide groups, making them potential sites for hydrogen bonding interactions. The aromatic protons and the amide N-H would be expected to be electron-deficient. DFT studies on similar molecules, such as substituted diphenylamines, have shown that electron-withdrawing substituents tend to increase the positive charge on the amine nitrogen, while electron-donating groups have the opposite effect.

Table 1: Expected Frontier Molecular Orbital Characteristics for this compound based on Analogous Compounds

PropertyExpected Characteristics
HOMO Likely localized on the N-acetyl-substituted phenyl ring, particularly the nitrogen and the aromatic ring itself.
LUMO Primarily centered on the nitrophenyl ring due to the strong electron-withdrawing nature of the nitro group.
HOMO-LUMO Gap Expected to be relatively small, suggesting potential for charge transfer interactions and reactivity.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These predictions are valuable for interpreting experimental spectra and confirming molecular structures.

NMR Chemical Shifts: The chemical shifts in NMR spectroscopy are highly sensitive to the electronic environment of the nuclei. DFT calculations can provide theoretical predictions of 1H and 13C NMR chemical shifts. For this compound, the protons of the bulky tert-butyl group would be expected to appear as a singlet in the upfield region of the 1H NMR spectrum. The aromatic protons would exhibit complex splitting patterns in the downfield region, with their precise shifts influenced by the electronic effects of the nitro, acetamide, and tert-butyl substituents. For instance, in the structurally related N-(2-Acetyl-5-tert-butylphenyl)-2-(2-methoxyphenyl)acetamide, the tert-butyl protons appear as a singlet, and the aromatic protons show distinct signals in the aromatic region. spectrabase.com

IR Frequencies: Theoretical IR spectra can be calculated from the vibrational frequencies obtained through DFT calculations. The calculated frequencies are often scaled to correct for anharmonicity and other systematic errors. Key vibrational modes for this compound would include the N-H stretch, the C=O stretch of the amide, and the symmetric and asymmetric stretches of the nitro group. The N-H stretching frequency is typically observed in the range of 3400–3500 cm-1 in the absence of hydrogen bonding. acs.org The amide C=O stretch is a strong band usually found between 1630 and 1690 cm-1. The nitro group's asymmetric and symmetric stretching vibrations are expected around 1500-1570 cm-1 and 1300-1370 cm-1, respectively.

Table 2: Predicted Key IR Vibrational Frequencies for this compound Based on Similar Compounds

Functional GroupExpected Vibrational Frequency (cm-1)
N-H Stretch3400 - 3500
C-H Stretch (aromatic)3000 - 3100
C-H Stretch (aliphatic)2850 - 3000
C=O Stretch (amide)1630 - 1690
N-O Stretch (asymmetric)1500 - 1570
N-O Stretch (symmetric)1300 - 1370

Conformational Analysis and Energy Landscapes

Computational methods can be used to perform a systematic search of the conformational space to locate the minimum energy structures. By rotating the dihedral angles of the flexible bonds and calculating the corresponding energies, a potential energy surface can be constructed. This analysis would reveal the most stable conformation and the relative energies of other conformers. It is likely that the most stable conformer would have the bulky groups positioned to minimize steric clashes.

Molecular Dynamics (MD) Simulations

While QM methods are excellent for studying static properties, Molecular Dynamics (MD) simulations are used to explore the dynamic behavior of molecules over time.

Exploration of Dynamic Behavior in Different Environments

MD simulations can model the behavior of this compound in various environments, such as in a vacuum or in a solvent like water or an organic solvent. These simulations would track the movements of all atoms in the system over a certain period, providing insights into the molecule's flexibility, conformational changes, and interactions with its surroundings. For example, in an aqueous solution, the polar nitro and acetamide groups would be expected to form hydrogen bonds with water molecules, influencing the molecule's solubility and dynamic behavior. The hydrophobic tert-butyl and phenyl groups would likely interact favorably with non-polar environments. Studies on aromatic amides have shown that both intermolecular and intramolecular hydrogen bonding can play a significant role in their solution-phase behavior. acs.org

Reaction Mechanism Elucidation

Understanding the pathways through which this compound undergoes chemical transformations is fundamental to predicting its stability, reactivity, and potential for forming new derivatives. Computational chemistry allows for the detailed exploration of reaction mechanisms at a molecular level.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Analysis

A cornerstone of reaction mechanism analysis is the identification of the transition state (TS), the highest energy point along the reaction pathway that connects reactants to products. The localization of this fleeting geometry is crucial for understanding the energy barrier of a reaction. For a hypothetical hydrolysis of the acetamide group in this compound to form 2-tert-butyl-5-nitroaniline (B189095) and acetic acid, computational methods such as Density Functional Theory (DFT) at the B3LYP/6-31G(d,p) level of theory can be employed to locate the transition state.

Once the transition state is located and its structure optimized, an Intrinsic Reaction Coordinate (IRC) analysis is performed. This calculation maps the minimum energy path downhill from the transition state, confirming that it correctly connects the reactants and products. The IRC plot provides a visual representation of the reaction pathway, showing the geometric changes the molecule undergoes as the reaction progresses.

Hypothetical Transition State and IRC Data for the Hydrolysis of this compound

ParameterReactant Complex (R)Transition State (TS)Product Complex (P)
Relative Energy (kcal/mol) 0.00+25.8-5.2
Key Bond Distance (Å) C(carbonyl)-N = 1.36C(carbonyl)-N = 1.58C(carbonyl)-N > 2.5
O(water)-C(carbonyl) > 3.0O(water)-C(carbonyl) = 1.95O(water)-C(carbonyl) = 1.45 (in acetic acid)
Imaginary Frequency (cm⁻¹) None-350 (C-N stretch)None

Kinetic and Thermodynamic Pathway Determination

For instance, consider the potential for electrophilic aromatic substitution on the phenyl ring of this compound. The directing effects of the bulky tert-butyl group, the electron-withdrawing nitro group, and the activating acetamido group create a complex reactivity landscape. Computational modeling can predict the most favorable site for substitution by comparing the activation energies for attack at different positions.

Hypothetical Energy Profile for Nitration of this compound

Substitution PositionRelative Activation Energy (ΔG‡, kcal/mol)Relative Product Energy (ΔG_rxn, kcal/mol)
C4-position 18.5-12.3
C6-position 22.1-9.8

This hypothetical data suggests that nitration is both kinetically and thermodynamically favored at the C4 position, ortho to the activating acetamido group and para to the deactivating nitro group.

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its physicochemical properties. This is achieved by calculating a set of numerical descriptors that encode structural, electronic, and topological features of the molecule.

Development of Topological and Electronic Descriptors

For this compound, a range of descriptors can be calculated to build a robust QSPR model. These descriptors quantify different aspects of the molecular structure.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe its size, shape, and branching. Examples include the Wiener index, Kier & Hall molecular connectivity indices, and the Balaban J index.

Electronic Descriptors: These are calculated using quantum chemical methods and describe the electronic properties of the molecule. Key electronic descriptors include the dipole moment, HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, and partial atomic charges on specific atoms.

Selected Hypothetical Descriptors for this compound

Descriptor TypeDescriptor NameCalculated Value
Topological Molecular Connectivity Index (¹χ)6.84
Wiener Index (W)1352
Electronic Dipole Moment (Debye)5.2
HOMO Energy (eV)-8.5
LUMO Energy (eV)-2.1

Correlations with Spectroscopic and Reactivity Data

Once a set of descriptors has been generated for this compound and a series of related analogs, statistical methods such as multiple linear regression (MLR) or partial least squares (PLS) can be used to build a QSPR model. This model can then be used to predict properties of interest.

For example, a QSPR model could be developed to predict the maximum absorption wavelength (λ_max) in the UV-Vis spectrum. The HOMO-LUMO gap is often a key descriptor in such models, as it relates to the energy of electronic transitions. Similarly, reactivity parameters, such as the rate constant for a particular reaction, can be correlated with descriptors that reflect the electronic and steric environment of the reaction center. A hypothetical QSPR equation might look like:

log(k) = 0.85 * (HOMO-LUMO gap) - 0.12 * (Steric Parameter) + 2.5

This equation would suggest that a smaller HOMO-LUMO gap and less steric hindrance around the reactive site lead to a faster reaction rate. The predictive power of such models is invaluable for designing new molecules with desired properties without the need for exhaustive synthesis and testing.

Chemical Reactivity and Mechanistic Investigations of N 2 Tert Butyl 5 Nitrophenyl Acetamide

Reactions Involving the Nitro Group

The nitro group is a powerful electron-withdrawing substituent that profoundly influences the reactivity of the aromatic ring. It deactivates the ring towards electrophilic substitution while activating it for nucleophilic attack. Furthermore, the nitro group itself is susceptible to reduction under various conditions.

The electrochemical reduction of aromatic nitro compounds has been extensively studied. taylorfrancis.com In general, the process involves the transfer of electrons to the nitro group, which can lead to a variety of products depending on the reaction conditions, such as the pH of the medium and the nature of the electrode. researchgate.netnih.gov The typical electrochemical reduction of a nitroaromatic compound like N-(2-tert-butyl-5-nitrophenyl)acetamide in a protic medium is expected to proceed through a multi-electron, multi-proton process.

Table 1: General Electrochemical Reduction Pathway of Aromatic Nitro Compounds

StepIntermediateNumber of ElectronsNumber of Protons
1Nitro Anion Radical10
2Nitroso Compound22
3Hydroxylamine22
4Amine22
Overall Amine 6 6

This is a generalized pathway and the stability and isolation of intermediates depend on specific reaction conditions.

The strong electron-withdrawing nature of the nitro group activates the aromatic ring for nucleophilic aromatic substitution (SNAr). This activation is most pronounced at the ortho and para positions relative to the nitro group. In the case of this compound, the nitro group is at the 5-position. If a suitable leaving group were present at the 2- or 4-position, the compound would be susceptible to SNAr.

The mechanism of SNAr reactions typically involves a two-step addition-elimination process. A nucleophile attacks the electron-deficient aromatic ring at a carbon atom bearing a leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. The negative charge of this complex is delocalized onto the nitro group, which is a key stabilizing factor. researchgate.net In the second step, the leaving group departs, and the aromaticity of the ring is restored.

The rate of SNAr reactions is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the electronic and steric effects of other substituents on the ring. The bulky tert-butyl group at the 2-position in this compound would sterically hinder the approach of a nucleophile to a leaving group at the 1- or 3-position. However, a leaving group at the 6-position would be less sterically encumbered. While specific kinetic studies on SNAr reactions of this compound are not available, it is expected that the steric hindrance from the tert-butyl group would play a significant role in its reactivity profile. researchgate.net

Reactions of the Amide Linkage

The amide bond is a robust functional group, but it can undergo hydrolysis under acidic or basic conditions, as well as various derivatization reactions.

The hydrolysis of amides to their constituent carboxylic acids and amines is a common reaction, though often requiring forcing conditions. The reaction can be catalyzed by either acid or base.

Acid-Catalyzed Hydrolysis: Under acidic conditions, the carbonyl oxygen of the amide is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the amine lead to the formation of the carboxylic acid. psu.edu

Base-Catalyzed Hydrolysis: In the presence of a strong base, a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. This is typically the rate-determining step. The intermediate then collapses to form the carboxylate anion and the amine. A final proton transfer from the solvent or upon workup yields the carboxylic acid. researchgate.net

The kinetics of amide hydrolysis are sensitive to steric effects. The presence of the bulky tert-butyl group ortho to the acetamido group in this compound would be expected to sterically hinder the approach of both protons (in acid catalysis) and nucleophiles (in base catalysis) to the amide carbonyl group. This steric hindrance would likely decrease the rate of hydrolysis compared to less hindered amides. psu.edu

The amide nitrogen in this compound is a secondary amide, and as such, the hydrogen atom can be replaced through various derivatization reactions. However, the synthesis of sterically hindered amides can be challenging. chimia.chnih.gov

Potential derivatization reactions could include N-alkylation or N-acylation. N-alkylation would require a strong base to deprotonate the amide nitrogen, followed by reaction with an alkyl halide. The steric hindrance around the nitrogen atom due to the ortho tert-butyl group would likely necessitate the use of highly reactive alkylating agents and potentially harsh reaction conditions.

N-acylation could be achieved using an acyl chloride or anhydride (B1165640) in the presence of a base. Again, the steric hindrance would be a significant factor influencing the feasibility and yield of such reactions. Specialized methods for the synthesis of sterically hindered amides, such as the use of organometallic reagents with isocyanates, might be adaptable for the derivatization of this compound. nih.gov

Reactivity of the tert-Butyl-Substituted Phenyl Moiety

The tert-butyl group is an electron-donating group through induction and is also very bulky. These properties influence the reactivity of the phenyl ring, particularly in electrophilic aromatic substitution reactions. While the strong deactivating effect of the nitro group makes electrophilic substitution on this compound unlikely, the directing effects of the substituents are still of theoretical interest.

The tert-butyl group is an ortho, para-director. However, due to its large size, it sterically hinders the ortho positions, often leading to a preference for para substitution. The acetamido group is also an ortho, para-director, while the nitro group is a meta-director. In the context of this compound, the positions on the ring are already substituted, but in a hypothetical precursor, the interplay of these directing effects would determine the regiochemical outcome of substitution reactions.

Beyond electrophilic substitution, the tert-butyl group is generally unreactive under many conditions. However, under forcing acidic conditions, dealkylation can sometimes occur. The presence of the tert-butyl group also influences the physical properties of the molecule, such as its solubility and crystal packing.

Steric and Electronic Effects of the tert-Butyl Group on Aromatic Reactivity

The tert-butyl group, a bulky substituent, significantly influences the reactivity of the aromatic ring in this compound through a combination of steric and electronic effects.

Steric Hindrance: The most prominent effect of the tert-butyl group is steric hindrance. Its large size physically obstructs the approach of reactants to the positions on the aromatic ring adjacent to it (the ortho positions). This steric bulk can dramatically decrease the rate of reactions that would otherwise occur at these sites. For instance, in electrophilic aromatic substitution reactions, the attack at the position ortho to the tert-butyl group is significantly hindered. numberanalytics.comcdnsciencepub.com This effect is well-documented in various aromatic systems; for example, the nitration of tert-butylbenzene (B1681246) yields significantly less of the ortho-substituted product compared to toluene, where the methyl group is much smaller. wikipedia.orglibretexts.org The increased steric hindrance of the tert-butyl group compared to a methyl group leads to a predominance of the para product. wikipedia.org

Electronic Effects: Electronically, the tert-butyl group is generally considered to be an electron-donating group. This is primarily due to an inductive effect, where the sp3 hybridized carbon atoms of the tert-butyl group donate electron density to the sp2 hybridized carbon atom of the aromatic ring. stackexchange.com This electron donation can activate the aromatic ring towards electrophilic attack. However, the activating effect of the tert-butyl group is often considered to be weaker than that of a methyl group. stackexchange.com Some studies also discuss the possibility of hyperconjugation, though this is considered a minor contribution for the tert-butyl group. stackexchange.comstackexchange.com The electron-donating nature of the tert-butyl group can also have an impact on the electronic properties of the molecule, for instance by raising the energy of the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org

Table 1: Effect of Substituent on the Relative Rate of Nitration

CompoundSubstituentRelative Rate of Nitration
Benzene-H1.0
Toluene-CH₃25
tert-Butylbenzene-C(CH₃)₃16

Electrophilic Aromatic Substitution (EAS) Pathways

In this compound, the aromatic ring is substituted with three groups: an acetamido group (-NHCOCH₃), a tert-butyl group (-C(CH₃)₃), and a nitro group (-NO₂). The directing effects of these substituents determine the position of any further electrophilic aromatic substitution.

Acetamido Group (-NHCOCH₃): This is a strongly activating, ortho-, para-directing group. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic ring, increasing its nucleophilicity and stabilizing the intermediate carbocation (arenium ion) formed during electrophilic attack at the ortho and para positions. researchgate.netathabascau.ca

tert-Butyl Group (-C(CH₃)₃): As discussed, this is a weakly activating, ortho-, para-directing group due to its electron-donating inductive effect. wikipedia.orgstackexchange.com However, its significant steric bulk strongly disfavors substitution at the ortho position.

Nitro Group (-NO₂): This is a strongly deactivating, meta-directing group. The nitro group is strongly electron-withdrawing, which decreases the electron density of the aromatic ring, making it less susceptible to electrophilic attack. It deactivates the ortho and para positions more than the meta position, thus directing incoming electrophiles to the meta position.

Considering the positions of the existing substituents on this compound, the potential sites for further electrophilic attack are C4 and C6.

Attack at C4: This position is ortho to the deactivating nitro group and para to the activating acetamido group. It is also meta to the tert-butyl group.

Attack at C6: This position is ortho to both the activating acetamido group and the deactivating nitro group. It is also ortho to the sterically hindering tert-butyl group.

Given these factors, the most likely position for electrophilic aromatic substitution would be C4 . The powerful para-directing effect of the acetamido group, combined with the severe steric hindrance from the tert-butyl group at C6, makes C4 the most favorable site for attack. The deactivating effect of the nitro group at the ortho position (C4) is likely to be overcome by the strong activation from the acetamido group.

The general mechanism for electrophilic aromatic substitution on this molecule would follow the standard pathway:

Generation of an electrophile (E⁺).

Nucleophilic attack of the aromatic ring on the electrophile to form a resonance-stabilized carbocation (arenium ion).

Deprotonation of the arenium ion to restore the aromaticity of the ring.

The nitration of acetanilide (B955) itself is a well-studied example of electrophilic aromatic substitution, where the acetamido group directs the incoming nitro group primarily to the para position. researchgate.netrsc.orgscribd.com

Free Radical Interactions

While there is no direct research on the free radical interactions of this compound, we can infer potential behaviors by analogy to structurally related compounds, particularly N-tert-butyl nitrones. cdnsciencepub.com

Radical Scavenging Mechanisms

Free radical scavenging involves the donation of an electron or a hydrogen atom to a free radical, thereby neutralizing it. Antioxidants are molecules that can perform this function. mdpi.comfrontiersin.org Phenolic compounds, for example, are excellent radical scavengers due to the ability of the hydroxyl group to donate a hydrogen atom, forming a stable phenoxyl radical. scienceopen.com

For this compound, the potential for radical scavenging is likely to be low. The molecule lacks the typical functional groups associated with efficient radical scavenging, such as a phenolic hydroxyl group or a readily donatable hydrogen atom that would result in a highly stabilized radical.

The acetamido group's N-H bond is generally not as readily broken as an O-H bond in a phenol. While the aromatic ring itself can interact with radicals, the presence of the strongly electron-withdrawing nitro group significantly reduces the electron density of the ring, making it less likely to donate an electron to a free radical. In fact, some nitroaromatic compounds can be reduced to form nitro anion radicals, indicating a tendency to accept rather than donate electrons. nih.gov

Therefore, based on its chemical structure, this compound is not predicted to be an effective free radical scavenger. Any radical scavenging activity would likely be very modest and not proceed through the common mechanisms observed for well-known antioxidants.

Advanced Applications and Research Directions in Materials Science and Chemical Biology

Supramolecular Chemistry and Molecular Recognition

The principles of supramolecular chemistry, which focus on non-covalent interactions, are leveraged to create functional materials for sensing and recognition. While direct studies on N-(2-tert-butyl-5-nitrophenyl)acetamide in this context are not extensively documented, research on closely related nitrophenylacetamide derivatives provides significant insights into its potential. These analogues demonstrate how the nitrophenylacetamide fragment can be a powerful tool for molecular recognition when integrated into larger host molecules.

Integration into Macrocyclic Receptor Architectures

Nitrophenylacetamide units are effective recognition sites that can be incorporated into larger, pre-organized platforms like thiacalixarenes to create highly selective receptors. Thiacalixarenes are macrocycles that provide a three-dimensional cavity suitable for hosting guest molecules. Research has focused on functionalizing the lower rim of these macrocycles with recognition units to control their binding properties.

In a key example, the related compound N-(4'-nitrophenyl)acetamide has been successfully attached to the lower rim of p-tert-butylthiacalix researchgate.netarene frameworks. beilstein-journals.orgnih.govcore.ac.uk The synthesis involves reacting the parent thiacalixarene with 2-bromo-N-(4'-nitrophenyl)acetamide in the presence of a base, leading to mono-, di-, or tetra-substituted macrocyclic receptors. researchgate.netbeilstein-journals.org This strategic placement of the nitrophenylacetamide fragments creates a binding pocket where the amide (N-H) and nitro groups can act in concert to bind guest anions. beilstein-journals.org

Anion Binding and Selective Recognition Mechanisms

The functionalized thiacalixarene receptors exhibit a remarkable ability to bind and selectively recognize various anions. The binding mechanism relies on the formation of hydrogen bonds between the amide N-H protons of the nitrophenylacetamide units and the incoming anion. The electron-withdrawing nitro group enhances the acidity of these N-H protons, making them more effective hydrogen bond donors and thus strengthening the interaction with anions.

Studies on a p-tert-butylthiacalix researchgate.netarene fully substituted with four N-(4'-nitrophenyl)acetamide units revealed its high efficacy in binding a range of anions. beilstein-journals.org The receptor showed significant affinity for fluoride (B91410) (F⁻), chloride (Cl⁻), acetate (B1210297) (CH₃CO₂⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). beilstein-journals.orgnih.gov The association constants (Kₐ), which measure the strength of the binding, were determined to be in the range of 3.55 × 10³ to 7.94 × 10⁵ M⁻¹. beilstein-journals.orgnih.gov The selectivity for these anions over others, such as iodide (I⁻) and nitrate (B79036) (NO₃⁻), was found to be between 4.1 and 223.9, highlighting the receptor's ability to discriminate between different anionic guests. beilstein-journals.orgnih.gov Interestingly, modifying the degree of substitution on the thiacalixarene allows for tuning the selectivity; a derivative with only one nitrophenylacetamide fragment showed high selectivity specifically for the fluoride anion. beilstein-journals.orgnih.gov

Table 1: Association Constants (Kₐ / M⁻¹) for Anion Binding by a Thiacalix researchgate.netarene Receptor Functionalized with N-(4'-nitrophenyl)acetamide Units This interactive table summarizes the binding affinity of the receptor for various anions, as determined by UV-Vis titration in a Chloroform/DMSO solvent system.

Anion GuestAssociation Constant (Kₐ / M⁻¹)Selectivity vs. I⁻
F⁻7.94 x 10⁵223.9
Cl⁻1.82 x 10⁵51.3
Br⁻1.41 x 10⁴4.0
I⁻3.55 x 10³1.0
CH₃CO₂⁻5.01 x 10⁵141.1
H₂PO₄⁻6.31 x 10⁵177.7
NO₃⁻1.48 x 10⁴4.2

Data sourced from Vavilova, A. A., & Stoikov, I. I. (2017). Beilstein Journal of Organic Chemistry. beilstein-journals.org

Development of Chemo/Fluoro-Sensors Based on Molecular Recognition Principles

The process of molecular recognition can be harnessed to develop chemical sensors (chemosensors). When the nitrophenylacetamide-functionalized thiacalixarene binds to an anion, the electronic environment of the nitrophenyl group is altered. This change can be observed as a shift in the material's ultraviolet-visible (UV-Vis) absorption spectrum, forming the basis of a colorimetric sensor. beilstein-journals.orgnih.gov

The complexation ability of these receptors was studied using UV spectroscopy. beilstein-journals.orgnih.gov The addition of anions to a solution of the receptor results in distinct changes to the absorption bands, allowing for the quantitative determination of the binding strength and selectivity. beilstein-journals.org This principle allows the macrocycle to function as a sensor, where the presence and concentration of a specific anion can be detected through a measurable spectroscopic response.

Role as Key Synthetic Intermediates and Building Blocks

Beyond supramolecular applications, this compound serves as a valuable intermediate and structural scaffold in organic synthesis, enabling the construction of more complex molecules, including pharmaceutically relevant heterocycles.

Precursors for Heterocyclic Systems

The specific arrangement of functional groups in this compound makes it a suitable precursor for building heterocyclic ring systems. The nitro group can be chemically reduced to an amine, which can then participate in cyclization reactions. This strategy is employed in the synthesis of complex nitrogen-containing heterocycles. For instance, this compound has been identified as a key intermediate in the preparation of certain pyrrolotriazine derivatives. Pyrrolotriazines are a class of heterocyclic compounds investigated for their potential as kinase inhibitors in pharmaceutical research.

While the outline mentions thieno[3,4-c]pyrazoles, the documented use of this compound currently points towards the synthesis of other important heterocyclic cores like pyrrolotriazines.

Scaffolds for the Construction of Complex Organic Molecules

As a building block, this compound offers several strategic advantages for synthetic chemists. The bulky tert-butyl group can influence the reactivity and conformation of the molecule and can act as a directing group in electrophilic substitution reactions. The nitro group is a versatile functional handle; it can be reduced to an amine, diazotized to form a salt for further substitutions, or participate in various coupling reactions. The acetamide (B32628) group itself can be hydrolyzed to reveal a primary amine or modified to extend the molecular structure. This combination of features makes the compound a useful scaffold for assembling larger, multi-functional organic molecules for various applications, including the development of new therapeutic agents.

Structure-Activity Relationship (SAR) Studies in Chemical Biology

Structure-Activity Relationship (SAR) studies are fundamental to chemical biology and drug discovery, aiming to elucidate how the chemical structure of a compound influences its biological activity. For N-aryl acetamides, including this compound, SAR investigations provide critical insights into the molecular features required for interaction with biological targets. These studies systematically modify parts of the molecule—such as the aryl ring, the acetamide linker, and various substituents—to map the pharmacophore and optimize properties like binding affinity, selectivity, and efficacy.

Molecular Docking and Ligand-Receptor Interaction Analysis (e.g., interactions with enzymatic active sites for related acetamide derivatives)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, such as an enzyme or protein. chemprob.org This method is instrumental in understanding the interactions that govern molecular recognition at an atomic level. For derivatives related to this compound, docking studies have been crucial in identifying potential inhibitors for a range of enzymatic targets. nih.gov

Research on various N-aryl acetamide derivatives has demonstrated their potential to modulate the activity of several key enzymes implicated in human diseases. nih.gov For example, acetamide-type compounds have been identified as potent modulators of monoamine oxidases (MAO-A and MAO-B) and cholinesterases (AChE and BChE), which are significant targets in the treatment of neurodegenerative disorders like Parkinson's and Alzheimer's disease. nih.gov Similarly, docking studies have been employed to investigate aryl chloroacetamide derivatives as potential antimicrobial agents by targeting enzymes like DNA gyrase and Mur B. ukaazpublications.com In the context of inflammation, docking has been used to analyze the binding of acetamide derivatives to the active site of cyclooxygenase-2 (COX-2), revealing conformations similar to those of known selective inhibitors. researchgate.net

These computational simulations provide detailed views of ligand-receptor complexes, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces that contribute to binding affinity. researchgate.net The validation of these docking protocols is often confirmed by re-docking known ligands into their crystal structures, with a root-mean-square deviation (RMSD) of less than 2.0 Å being a common criterion for predictive accuracy. nih.govmdpi.com

Table 1: Examples of Molecular Docking Studies on Related Acetamide Derivatives This table is interactive. You can sort and filter the data.

Derivative Class Target Enzyme(s) Disease/Application Area Key Findings from Docking Citations
N-aryl-2-(N-disubstituted) acetamide MAO-A, MAO-B, AChE, BChE Neurodegenerative Diseases Identification of potential binding modes and structural features for potent inhibition. nih.gov
Aryl Chloroacetamide Derivatives DNA gyrase, Mur B, N-myristoyl transferase, DHFR Antimicrobial High binding affinity observed, supporting potential antibacterial and antifungal activity. ukaazpublications.com
N-Substituted Acetamide Derivatives P2Y14 Receptor (P2Y14R) Inflammatory Diseases Guided the design of potent and selective P2Y14R antagonists. nih.gov
2-(2-aryl amino) phenyl acetamide Cyclooxygenase-2 (COX-2) Inflammation Compounds adopted conformations similar to selective COX-2 inhibitors, explaining their activity. researchgate.net

Rational Design of Analogs for Modulating Specific Molecular Interactions

The insights gained from molecular docking and SAR studies form the basis for the rational design of new analogs with improved or more specific biological activities. Structure-based drug design allows researchers to make targeted modifications to a lead compound to enhance its interaction with a specific biological target. researchgate.net

For instance, after analyzing the binding modes of existing P2Y14R antagonists, researchers designed a new series of N-substituted-acetamide derivatives. nih.gov This rational approach, which combined docking analysis with crystallographic overlay studies, led to the discovery of highly potent antagonists with improved pharmacokinetic profiles. nih.gov The process typically involves identifying the key interacting residues in the receptor's binding pocket and then modifying the ligand's functional groups to optimize these interactions, such as strengthening hydrogen bonds or improving hydrophobic packing.

This design strategy is iterative. A newly synthesized analog is tested for its biological activity, and its binding mode can be further analyzed through crystallography or additional docking studies. This cycle of design, synthesis, and testing allows for the progressive refinement of the molecular structure to achieve the desired therapeutic profile. The modification of scaffolds, as seen in the development of TKL-inhibitors from a metamifop (B125954) pharmacophore, exemplifies how rational design can lead to novel compounds with significant biological activity. researchgate.net

Investigation of the Role of Substituents (e.g., tert-butyl, nitro) in Molecular Recognition Events

The specific substituents on the aromatic ring of a compound like this compound play a defining role in its molecular recognition by a biological receptor. acs.org The size, shape, and electronic properties of these groups dictate the types of noncovalent interactions the molecule can form, thereby influencing its binding affinity and specificity.

The Role of the tert-Butyl Group: The tert-butyl group is a large, sterically bulky substituent. ucla.edu Its primary role in molecular recognition is often related to its size and hydrophobicity. In a binding pocket, a tert-butyl group can occupy a large hydrophobic cavity, displacing water molecules and contributing favorably to the binding energy through the hydrophobic effect. Its unique, crowded structure can also induce specific conformations in the ligand, which may be necessary for optimal binding. rsc.orgtaylorandfrancis.com The presence of a bulky tert-butyl group can lock the ligand into a preferred orientation within the receptor's active site. taylorandfrancis.com Furthermore, the intense signal produced by tert-butyl groups in 1H NMR spectroscopy makes them valuable probes for studying ligand-protein interactions, helping to pinpoint the location of the ligand's binding site on a target protein. nih.gov

Table 2: Summary of Substituent Effects in Molecular Recognition

Substituent Key Properties Role in Ligand-Receptor Interactions Citations
  • Can enforce a specific, favorable conformation.
  • Serves as a useful probe in NMR-based binding studies. | rsc.orgtaylorandfrancis.comnih.gov | | Nitro | Strongly electron-withdrawing, polar | - Modulates molecular electrostatic potential.
  • Participates in π-hole interactions with receptor lone-pair donors (O, S).
  • Can form hydrogen bonds and enhance binding affinity. | mdpi.comresearchgate.netnih.gov |
  • Future Research Perspectives and Methodological Advancements for N 2 Tert Butyl 5 Nitrophenyl Acetamide

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